molecular formula C18H17NO3 B14393764 4-Methyl-1-(3-nitrophenyl)-5-phenylpent-2-en-1-one CAS No. 89807-59-0

4-Methyl-1-(3-nitrophenyl)-5-phenylpent-2-en-1-one

Cat. No.: B14393764
CAS No.: 89807-59-0
M. Wt: 295.3 g/mol
InChI Key: BYHOXSVTUSFPPW-UHFFFAOYSA-N
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Description

4-Methyl-1-(3-nitrophenyl)-5-phenylpent-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(3-nitrophenyl)-5-phenylpent-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylacetophenone and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(3-nitrophenyl)-5-phenylpent-2-en-1-one is not fully understood. its biological activity is thought to be related to its ability to interact with cellular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

    Chalcone: The parent compound of the chalcone family, which shares the α,β-unsaturated carbonyl system.

    4-Methylchalcone: Similar structure but lacks the nitro group.

    3-Nitrochalcone: Similar structure but lacks the methyl group.

Uniqueness: 4-Methyl-1-(3-nitrophenyl)-5-phenylpent-2-en-1-one is unique due to the presence of both the methyl and nitro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

CAS No.

89807-59-0

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

4-methyl-1-(3-nitrophenyl)-5-phenylpent-2-en-1-one

InChI

InChI=1S/C18H17NO3/c1-14(12-15-6-3-2-4-7-15)10-11-18(20)16-8-5-9-17(13-16)19(21)22/h2-11,13-14H,12H2,1H3

InChI Key

BYHOXSVTUSFPPW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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